Dextrine palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

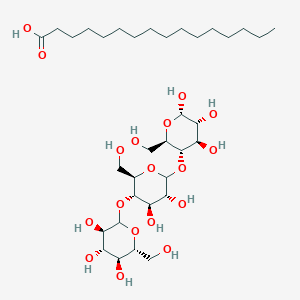

Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :

- Dispersing dextrin in an amide solvent and heating to 150-160°C.

- Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.

- Washing the product with alcohol and water multiple times to remove impurities.

- Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.

Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .

Analyse Des Réactions Chimiques

Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.

Common Reagents and Conditions:

Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.

Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.

Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dextrin palmitate functions primarily as an emulsifier and stabilizer , which allows it to stabilize mixtures of immiscible liquids such as oil and water. Its amphiphilic nature—possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics—enables it to reduce surface tension, facilitating the formation of stable emulsions. This property is crucial in various formulations where uniformity and stability are required.

Food Industry

- Emulsifier in Food Products : Dextrin palmitate is commonly used in salad dressings, sauces, and mayonnaise to improve texture and stability.

- Stabilizer for Oil-in-Water Emulsions : Its ability to form stable emulsions enhances the shelf life and sensory qualities of food products.

Pharmaceutical Applications

- Drug Delivery Systems : Dextrin palmitate is utilized to enhance the bioavailability of active pharmaceutical ingredients (APIs) by improving their solubility in aqueous environments. It is particularly effective in creating stable emulsions for oral and topical drug formulations.

- Biological Assays : Employed as a stabilizing agent in biological assays, dextrin palmitate helps maintain the integrity of biological samples during testing.

Cosmetic Industry

- Binder and Emulsifier in Creams : In cosmetic formulations, it acts as a binder that improves the texture and stability of creams and lotions.

- Gelling Agent : Dextrin palmitate can also serve as a gelling agent, enhancing the application properties of cosmetic products.

Scientific Research Applications

Dextrin palmitate has been explored in various scientific contexts:

- Viscosity-Adjustable Grease Matrices : Research has demonstrated its use in creating viscosity-adjustable grease matrices for serial nanocrystallography, facilitating improved sample preparation for protein crystallography studies .

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Food Industry | Emulsifier in salad dressings | Enhanced texture and stability |

| Pharmaceutical Formulations | Drug delivery systems | Improved solubility and bioavailability |

| Cosmetic Products | Binder in creams | Enhanced texture and stability |

| Scientific Research | Grease matrices for nanocrystallography | Improved sample preparation efficiency |

Drug Delivery Enhancement

A study highlighted dextrin palmitate's role in enhancing the solubility of poorly soluble drugs. By forming stable emulsions, it improved the bioavailability of these drugs when administered orally.

Cosmetic Stability Improvement

In cosmetic formulations, dextrin palmitate was shown to significantly improve the viscosity and stability of emulsions compared to traditional emulsifiers, leading to longer-lasting products with better application properties .

Mécanisme D'action

Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.

Comparaison Avec Des Composés Similaires

Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.

Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.

Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.

Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.

Activité Biologique

Dextrine palmitate, a modified starch ester synthesized from dextrin and palmitic acid, exhibits unique biological activities that make it valuable across various industries, particularly in food, pharmaceuticals, and cosmetics. This article explores its synthesis, properties, biological activities, and applications, supported by case studies and research findings.

Synthesis and Properties

This compound is produced through the esterification of dextrin with palmitic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under controlled conditions to ensure the formation of the ester bond. The resulting compound possesses both hydrophilic and lipophilic characteristics, allowing it to function effectively as an emulsifier and stabilizer.

Key Properties:

- Emulsification: this compound significantly reduces surface tension between immiscible liquids (e.g., oil and water), thus stabilizing emulsions.

- Solubility: Enhances the solubility of active pharmaceutical ingredients, improving bioavailability.

- Stability: Provides stability in formulations, making it suitable for various applications.

Emulsifying Properties

This compound's amphiphilic nature allows it to stabilize emulsions effectively. This property is crucial in pharmaceutical formulations where stable emulsions are necessary for effective drug delivery. Research indicates that dextrin palmitate can enhance the solubility and dispersion of active ingredients in aqueous environments, thereby improving their bioavailability.

Drug Delivery Systems

Studies have shown that dextrin palmitate can be utilized in drug delivery systems to enhance the stability and bioavailability of certain biologically active compounds. For instance, its application in solid lipid nanoparticles has demonstrated improved solubility and permeability of drugs in the gastrointestinal tract, leading to higher therapeutic levels of the active compounds .

Case Studies

-

Nanocrystallography Applications:

A study introduced viscosity-adjustable grease matrices using dextrin palmitate for nanocrystallography. The matrices facilitated the extrusion of proteinase K nanocrystals, demonstrating the compound's utility in advanced scientific applications . -

Bioavailability Enhancement:

Research on solid lipid particle compositions has shown that dextrin palmitate improves the stability and solubility of biologically active compounds. In a comparative study, formulations containing dextrin palmitate exhibited higher area under the curve (AUC) values for drug concentration over time compared to standard formulations .

Applications

This compound is widely used in:

- Food Industry: As an emulsifier in products like salad dressings and mayonnaise.

- Pharmaceuticals: To improve drug formulations by enhancing solubility and stability.

- Cosmetics: In creams and lotions for better texture and stability.

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYWJABWFHFTE-PHSJBMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.